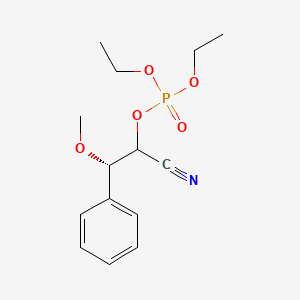
(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate is an organic compound with a complex structure that includes a cyano group, a methoxy group, a phenyl group, and a diethyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable phenyl derivative with a cyano group and a methoxy group under controlled conditions. The diethyl phosphate group is then introduced through a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods often employ optimized reaction conditions, including temperature, pressure, and the use of advanced catalysts to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group, methoxy group, and diethyl phosphate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-P
(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate: shares similarities with other compounds that have cyano, methoxy, phenyl, and phosphate groups.
Eigenschaften
CAS-Nummer |
921627-22-7 |
|---|---|
Molekularformel |
C14H20NO5P |
Molekulargewicht |
313.29 g/mol |
IUPAC-Name |
[(2S)-1-cyano-2-methoxy-2-phenylethyl] diethyl phosphate |
InChI |
InChI=1S/C14H20NO5P/c1-4-18-21(16,19-5-2)20-13(11-15)14(17-3)12-9-7-6-8-10-12/h6-10,13-14H,4-5H2,1-3H3/t13?,14-/m0/s1 |
InChI-Schlüssel |
WCFNGUHRHINKBV-KZUDCZAMSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)OC(C#N)[C@H](C1=CC=CC=C1)OC |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C#N)C(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)

![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)


![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
